3-Iodo-4-(morpholinomethyl)benzoic acid
Description
3-Iodo-4-(morpholinomethyl)benzoic acid is a substituted benzoic acid derivative characterized by an iodine atom at the 3-position and a morpholinomethyl group (-CH₂-morpholine) at the 4-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.
Properties
IUPAC Name |
3-iodo-4-(morpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c13-11-7-9(12(15)16)1-2-10(11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYSDHPSLQGXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660934 | |
| Record name | 3-Iodo-4-[(morpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-72-6 | |
| Record name | 3-Iodo-4-[(morpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(morpholinomethyl)benzoic acid typically involves the following steps:
Morpholinomethylation: The morpholinomethyl group can be introduced via a Mannich reaction, where formaldehyde, morpholine, and the iodinated benzene derivative react under acidic conditions.
Industrial Production Methods: Industrial production of 3-Iodo-4-(morpholinomethyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially leading to the formation of deiodinated derivatives.
Substitution: The iodine atom in the benzene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: N-oxide derivatives of the morpholinomethyl group.
Reduction: Deiodinated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Iodo-4-(morpholinomethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its morpholinomethyl group can enhance the compound’s solubility and bioavailability.
Industry: In the industrial sector, 3-Iodo-4-(morpholinomethyl)benzoic acid can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(morpholinomethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and morpholinomethyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of iodinated benzoic acid derivatives with varying substituents. Key analogues include:
Key Observations :
- Electronic Effects : Morpholine’s oxygen atom increases polarity compared to piperidine analogues, enhancing solubility in aqueous environments .
- Substituent Position : Substituents at the para position (4-position) generally improve biosensor recognition compared to meta or ortho positions .
- Lipophilicity : Methyl-substituted derivatives (e.g., 3-Iodo-4-methylbenzoic acid) exhibit higher logP values, favoring membrane permeability .
Extraction and Solubility Behavior
Benzoic acid derivatives with larger distribution coefficients (m) are extracted more efficiently in emulsion liquid membrane systems. For example:
- Benzoic acid and phenol achieve >98% extraction in <5 minutes due to high m values .
- 3-Iodo-4-(morpholinomethyl)benzoic acid, with intermediate lipophilicity, may exhibit slower extraction than phenol but faster than acetic acid.
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models suggest that molecular connectivity indices (0JA, 1JA) correlate with acute toxicity (LD₅₀) in mice . Morpholine’s contribution to connectivity indices may reduce toxicity compared to more lipophilic substituents (e.g., piperidine).
Biological Activity
3-Iodo-4-(morpholinomethyl)benzoic acid is a chemical compound notable for its structural characteristics, including an iodine atom at the meta position and a morpholinomethyl group at the para position of a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 347.149 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of 3-Iodo-4-(morpholinomethyl)benzoic acid is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structural features can exhibit significant pharmacological effects, particularly in the modulation of kinase pathways, which are crucial in various cellular processes, including cell proliferation and apoptosis.
Interaction Studies
Interaction studies have focused on the binding affinity and efficacy of this compound against specific biological targets. These studies typically employ in vitro assays to evaluate how the compound influences cellular pathways associated with disease states. For instance, compounds that inhibit mitogen-activated protein kinases (MAPKs) have shown neuroprotective properties, suggesting that 3-Iodo-4-(morpholinomethyl)benzoic acid may share similar functionalities .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique characteristics of 3-Iodo-4-(morpholinomethyl)benzoic acid. The following table summarizes key features of this compound alongside others:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Iodo-4-(morpholinomethyl)benzoic acid | C11H12INO2 | Contains both iodine and morpholine; potential kinase inhibitor |
| 3-Iodo-4-methylbenzoic acid | C8H7IO2 | Lacks morpholine; simpler structure |
| 4-(Morpholinomethyl)benzoic acid | C10H13NO2 | No iodine; focuses on morpholine's effects |
| 3-Iodo-4-nitrobenzoic acid | C7H6I N O2 | Nitro group instead of morpholine |
This table illustrates how the inclusion of both iodine and morpholine functionalities may enhance the pharmacological profile of 3-Iodo-4-(morpholinomethyl)benzoic acid compared to its analogs.
Antitumor Activity
Another area of interest is the potential antitumor activity of compounds with similar structures. The inhibition of fibroblast growth factor receptors (FGFRs) has been linked to reduced proliferation in cancer cells. Given that 3-Iodo-4-(morpholinomethyl)benzoic acid contains a morpholine moiety, it may interact with FGFRs or related pathways, warranting further investigation into its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
